molecular formula C12H13ClF3NO2 B13667091 cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13667091
M. Wt: 295.68 g/mol
InChI Key: YSYNBLMPHGKCFM-OZZZDHQUSA-N
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Description

cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethylphenyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The trifluoromethylphenyl group can be introduced via a substitution reaction, and the carboxylic acid group can be added through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is studied for its potential biological activity. It may interact with specific proteins or enzymes, making it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethylphenyl group may enhance its binding affinity to certain proteins or enzymes, leading to a biological response. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethylphenyl group in cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride makes it unique compared to other pyrrolidine derivatives. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13ClF3NO2

Molecular Weight

295.68 g/mol

IUPAC Name

(3R,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9-;/m0./s1

InChI Key

YSYNBLMPHGKCFM-OZZZDHQUSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

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